molecular formula C9H12N2O2 B1592645 Methyl 6-(dimethylamino)nicotinate CAS No. 26218-81-5

Methyl 6-(dimethylamino)nicotinate

Cat. No. B1592645
CAS RN: 26218-81-5
M. Wt: 180.2 g/mol
InChI Key: TZAXGDYSEPXZJF-UHFFFAOYSA-N
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Description

Methyl 6-(dimethylamino)nicotinate is a heterocyclic organic compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.203780 g/mol . It is also known by other synonyms such as METHYL 6-DIMETHYLAMINONICOTINATE and Methyl 6- (dimethylamino)nicotinate .


Molecular Structure Analysis

The molecular structure of Methyl 6-(dimethylamino)nicotinate consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The canonical SMILES representation is CN©C1=NC=C(C=C1)C(=O)OC .

Scientific Research Applications

Teratogenic and Antiteratogenic Effects in Chick Embryos

  • Methyl 6-(dimethylamino)nicotinate analogs have been studied for their teratogenic and antiteratogenic effects in chick embryos. Compounds with an amino group at the 6-position of the pyridine ring, including Methyl 6-(dimethylamino)nicotinate, were found to be teratogenic. However, some analogs also showed antiteratogenic effects against certain teratisms induced by other agents (Uyeki et al., 1982).

Stimulation of DNA Repair in Human Lymphocytes

  • Studies have shown that nicotinamide, a related compound to Methyl 6-(dimethylamino)nicotinate, stimulates DNA repair synthesis in human lymphocytes exposed to various DNA-damaging agents. This effect is concentration-dependent (Berger & Sikorski, 1980).

Protein N-Terminal Modification

  • Methyl 6-(dimethylamino)nicotinate has been used in the synthesis of deuterated nicotinoylating agents for modifying the N-terminal of proteins. This application is significant in the field of proteomics and protein chemistry (Tsumoto et al., 2003).

Synthesis of Pyridine Nucleotides

  • The compound has been involved in the synthesis of new β-NAD-analogs through a base-exchange reaction. These studies are relevant in understanding the structural properties of NAD-analogs and their interactions in biochemical processes (Tono-oka, 1982).

Electrochemical Studies and Sensor Development

  • Methyl 6-(dimethylamino)nicotinate analogs have been utilized in the development of chemically modified electrodes for electrocatalytic oxidation, illustrating their potential in sensor technology and electrochemical analysis (Persson, 1990).

Alzheimer's Disease Research

  • In Alzheimer's disease research, derivatives of Methyl 6-(dimethylamino)nicotinate have been used in PET imaging to identify the localization and load of neurofibrillary tangles and amyloid plaques in living patients (Shoghi-Jadid et al., 2002).

Enhancement of Peripheral Blood Collection

  • Methyl nicotinate solution, closely related to Methyl 6-(dimethylamino)nicotinate, has been investigated for its ability to enhance peripheral blood collection. This application is particularly useful in medical diagnostics and phlebotomy (Zhu et al., 2022).

Safety And Hazards

Methyl 6-(dimethylamino)nicotinate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If inhaled, move the person into fresh air . If swallowed, wash out the mouth with copious amounts of water for at least 15 minutes .

Future Directions

A recent study has reported the use of a synthetic nicotine analog, 6-methyl nicotine, in a new electronic cigarette pod system . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name

methyl 6-(dimethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-5-4-7(6-10-8)9(12)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAXGDYSEPXZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632082
Record name Methyl 6-(dimethylamino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(dimethylamino)nicotinate

CAS RN

26218-81-5
Record name Methyl 6-(dimethylamino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 6-chloronicotinate (4.0 g, 23 mmol) in dimethylamine/MeOH (2 M, 80 mL, 160 mmol) in a pressure vessel was stirred at 95° C. for 2 h, cooled to rt and concentrated. The residue was dissolved in EtOAc (250 mL), washed with water (2×150 mL), dried over Na2SO4, and concentrated to afford the title compound as a tan solid (4.1 g, 98%). MS (ESI), (M+H)+ 181.24; 1H NMR (CDCl3) δ 8.79 (s, 1H), 7.99 (d, 1H, J=9.2), 6.45 (d, 1H, J=9.2), 3.85 (s, 3H), 3.15 (s, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
dimethylamine MeOH
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Watanabe, M Yoshimura, K Sano… - Molecular …, 2018 - ACS Publications
Deposition of islet amyloid consisting of amylin constitutes one of pathological hallmarks of type 2 diabetes mellitus (T2DM), and it may be involved in the development and progression …
Number of citations: 3 pubs.acs.org
吉村優志 - 2017 - repository.kulib.kyoto-u.ac.jp
タンパク質がミスフォールディングし, 互いに重合することで形成される不溶性の線維状タンパク質は 「アミロイド」 と定義され, このようなアミロイドが様々な臓器の細胞外に沈着することで機能障害が…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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